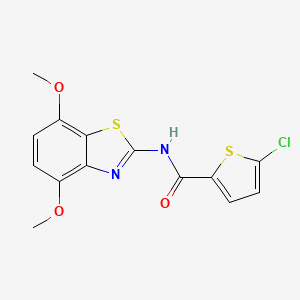

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, also known as DMBT, is a novel compound with potential applications in various fields of research and industry. The molecular formula is C14H11ClN2O3S2 and the average mass is 354.832 Da .

Molecular Structure Analysis

The molecular structure of DMBT consists of a benzothiazole ring substituted with two methoxy groups and a chloro group, and a thiophene ring substituted with a carboxamide group .Physical and Chemical Properties Analysis

The physical and chemical properties of DMBT include a molecular weight of 354.82 and a monoisotopic mass of 353.989960 Da .Scientific Research Applications

Benzothiazole Derivatives

Benzothiazole and its derivatives are known for a wide range of biological activities, making them a focal point of medicinal chemistry research. They are integral to many bioactive heterocycles and natural products. Benzothiazole compounds have been studied for their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. Molecular structures of several potent drugs, including Frentizole, Pramipexole, Thioflavin T, and Riluzole, are based on the benzothiazole skeleton, highlighting its significance in drug development (Sumit, Arvind Kumar, & A. Mishra, 2020).

Thiophene Analogues

Thiophene derivatives are evaluated for their potential in replacing aromatic rings in bioactive molecules, retaining activity when substituted for isosteric/isoelectronic aromatic rings. This substitution strategy is explored to assess the carcinogenic potential of thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, indicating the complex interplay between chemical structure and biological activity (J. Ashby, J. Styles, D. Anderson, & D. Paton, 1978).

Research on Heterocyclic Compounds

Heterocyclic compounds, including those containing benzothiazole and thiophene rings, are significant in the development of CNS (Central Nervous System) acting drugs. Their diverse biological activities and potential for drug development underscore the importance of heterocycles in medicinal chemistry (S. Saganuwan, 2017).

Properties

IUPAC Name |

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S2/c1-19-7-3-4-8(20-2)12-11(7)16-14(22-12)17-13(18)9-5-6-10(15)21-9/h3-6H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPPCLZWOGBOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dioxaspiro[3.5]nonan-9-ylmethanol](/img/structure/B2566109.png)

![6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2566111.png)

![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2566112.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2566122.png)

![3-(2-chlorobenzyl)-6-(2-chloro-4-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2566130.png)